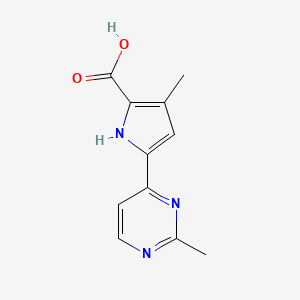
4-Iodopyridazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodopyridazinehydrochloride is a chemical compound belonging to the pyridazine family, characterized by the presence of an iodine atom at the 4th position of the pyridazine ring and a hydrochloride group. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridazinehydrochloride typically involves the iodination of pyridazine derivatives. One common method is the reaction of pyridazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodopyridazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of pyridazine.
Reduction Products: Reduced forms of pyridazine.
Applications De Recherche Scientifique
4-Iodopyridazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Iodopyridazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with similar structural features but without the iodine atom.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse biological activities.
4-Iodopyridine: A similar compound with an iodine atom on the pyridine ring instead of pyridazine
Uniqueness: 4-Iodopyridazinehydrochloride is unique due to the presence of both the iodine atom and the pyridazine ring, which confer distinct physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C4H4ClIN2 |
|---|---|
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
4-iodopyridazine;hydrochloride |
InChI |
InChI=1S/C4H3IN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Clé InChI |
FGHBXLKXALWPEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC=C1I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
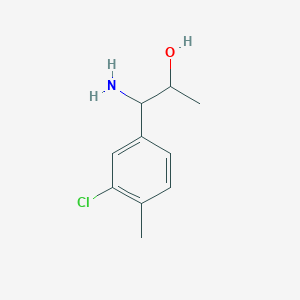
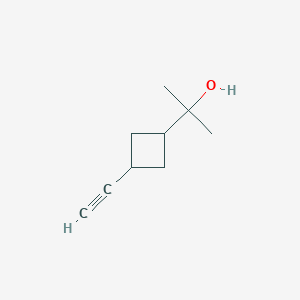
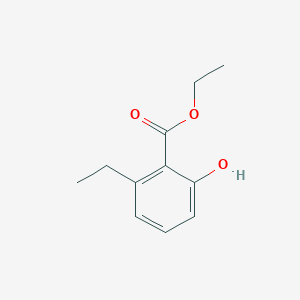
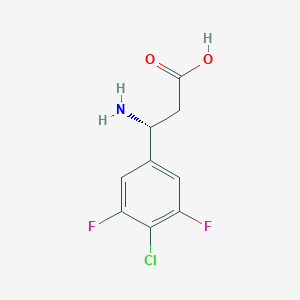

![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
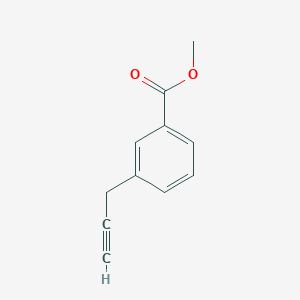
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
